molecular formula C17H16INO3 B12080666 Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate

Cat. No.: B12080666
M. Wt: 409.22 g/mol
InChI Key: FALPJOYBMURRHN-UHFFFAOYSA-N
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Description

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a benzamido group, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate typically involves a multi-step process:

  • Formation of the Benzamido Intermediate: : The initial step involves the reaction of 3-iodobenzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: : The benzamido intermediate is then subjected to esterification with methyl 3-bromopropanoate. This step is typically performed under basic conditions using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can undergo various chemical reactions, including:

  • Substitution Reactions: : The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).

  • Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Oxidation Reactions: : The benzamido group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), aprotic solvents (e.g., DMF), moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, low temperatures.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, elevated temperatures.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the nitro derivative.

Scientific Research Applications

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

  • Materials Science: : The compound can be utilized in the development of novel materials with specific electronic and optical properties.

  • Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

  • Industrial Applications: : The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism by which Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate exerts its effects depends on its specific application:

  • In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can enhance the compound’s binding affinity and selectivity.

  • In Materials Science: : The presence of the iodine atom and the ester group can influence the electronic properties of the material, affecting its conductivity and optical behavior.

Comparison with Similar Compounds

Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can be compared with other similar compounds:

  • Methyl 3-(4-(3-chlorobenzamido)phenyl)propanoate: : Similar structure but with a chlorine atom instead of iodine. The iodine atom in the original compound provides higher reactivity and different electronic properties.

  • Methyl 3-(4-(3-bromobenzamido)phenyl)propanoate: : Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.

  • Methyl 3-(4-(3-fluorobenzamido)phenyl)propanoate: : Fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity result in distinct reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an iodine atom, makes it a valuable intermediate in synthetic chemistry and a useful probe in biological studies. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development in related areas.

Properties

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate

InChI

InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21)

InChI Key

FALPJOYBMURRHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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